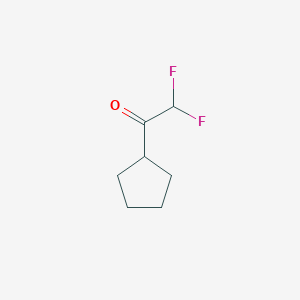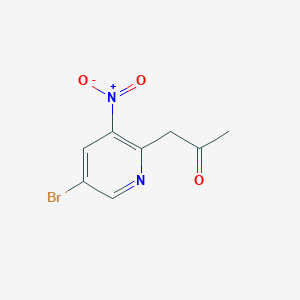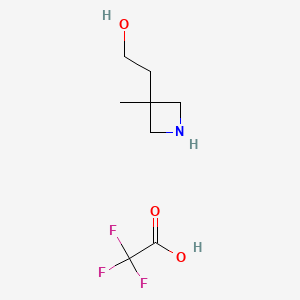
1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a thiophene ring. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and is commonly found in various biologically active molecules. The presence of both the cyclohexane and thiophene rings in this compound makes it an interesting subject for research in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Thiophene Derivative: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Alkylation: The thiophene derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Cyclohexane Ring Formation: The alkylated thiophene is then subjected to cyclization reactions to form the cyclohexane ring.
Carboxylation: Finally, the cyclohexane ring is functionalized with a carboxylic acid group through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing catalysts and specific reaction conditions to increase yield and purity. The use of microwave irradiation and other advanced techniques can also be employed to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiophene-2-carboxylic acid
- Cyclohexane-1-carboxylic acid
- 2-(Thiophen-3-yl)ethanol
Uniqueness
1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid is unique due to the combination of the cyclohexane ring and the thiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H18O2S |
|---|---|
Poids moléculaire |
238.35 g/mol |
Nom IUPAC |
1-(2-thiophen-3-ylethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H18O2S/c14-12(15)13(6-2-1-3-7-13)8-4-11-5-9-16-10-11/h5,9-10H,1-4,6-8H2,(H,14,15) |
Clé InChI |
MCBPLFYSEFQWDT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CCC2=CSC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



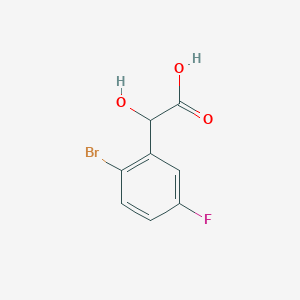
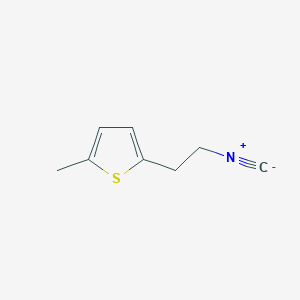
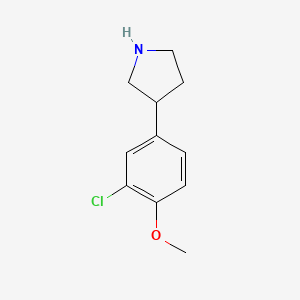


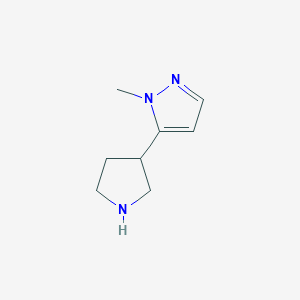
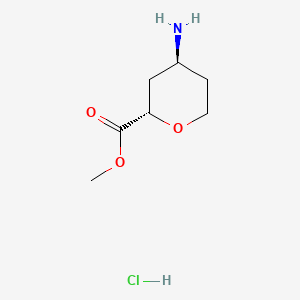
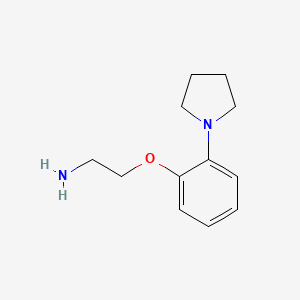
![3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol](/img/structure/B13607442.png)
